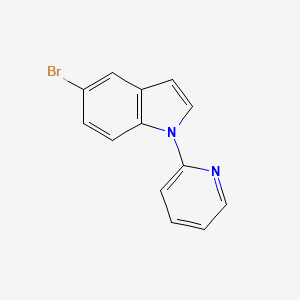
5-Bromo-1-(2-pyridyl)-1H-indole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Bromo-1-(Pyridin-2-yl)-1H-indole is a heterocyclic compound that features both indole and pyridine moieties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-1-(Pyridin-2-yl)-1H-indole typically involves the condensation of nicotinohydrazide with 5-bromo-1H-indole-3-carbaldehyde in an ethanol solution . This reaction is carried out under reflux conditions, which facilitates the formation of the desired product.
Industrial Production Methods: While specific industrial production methods for 5-Bromo-1-(Pyridin-2-yl)-1H-indole are not extensively documented, the general approach involves large-scale organic synthesis techniques. These methods often utilize automated reactors and continuous flow systems to ensure consistent product quality and yield.
Analyse Chemischer Reaktionen
Types of Reactions: 5-Bromo-1-(Pyridin-2-yl)-1H-indole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, which may exhibit distinct chemical and biological properties.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. These reactions are typically carried out in the presence of a base, such as potassium carbonate, and a suitable solvent, like dimethylformamide (DMF).
Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to oxidize the compound.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted indole derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound.
Wissenschaftliche Forschungsanwendungen
5-Bromo-1-(Pyridin-2-yl)-1H-indole has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It has been studied for its potential antimicrobial and antiviral activities.
Medicine: The compound is investigated for its potential as an anticancer agent due to its ability to inhibit specific molecular targets involved in cancer cell proliferation.
Industry: It is used in the development of new materials with unique electronic and optical properties.
Wirkmechanismus
The mechanism of action of 5-Bromo-1-(Pyridin-2-yl)-1H-indole involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to and inhibit enzymes or receptors that are critical for the survival and proliferation of cancer cells.
Pathways Involved: It may interfere with signaling pathways such as the FGFR (Fibroblast Growth Factor Receptor) pathway, which is known to play a role in various types of tumors.
Vergleich Mit ähnlichen Verbindungen
5-Bromo-1-(Pyridin-2-yl)-1H-indole can be compared with other similar compounds, such as:
5-Bromo-1H-indole: Lacks the pyridine moiety, which may result in different chemical and biological properties.
1-(Pyridin-2-yl)-1H-indole:
Uniqueness: The presence of both the bromine atom and the pyridine moiety in 5-Bromo-1-(Pyridin-2-yl)-1H-indole makes it a versatile compound with unique reactivity and a broad range of applications in various fields of research.
Conclusion
5-Bromo-1-(Pyridin-2-yl)-1H-indole is a compound of significant interest due to its unique structural features and diverse applications. Its synthesis, chemical reactivity, and potential in scientific research make it a valuable compound for further study and development.
Eigenschaften
Molekularformel |
C13H9BrN2 |
|---|---|
Molekulargewicht |
273.13 g/mol |
IUPAC-Name |
5-bromo-1-pyridin-2-ylindole |
InChI |
InChI=1S/C13H9BrN2/c14-11-4-5-12-10(9-11)6-8-16(12)13-3-1-2-7-15-13/h1-9H |
InChI-Schlüssel |
YCEJRISUHXJIPD-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=NC(=C1)N2C=CC3=C2C=CC(=C3)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















